1-(2-Fluoro-3-mercaptophenyl)propan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9FOS |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(2-fluoro-3-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9FOS/c1-2-7(11)6-4-3-5-8(12)9(6)10/h3-5,12H,2H2,1H3 |
InChI Key |
LCQBTWVNUTYLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)S)F |
Origin of Product |
United States |
Synthetic Strategies and Methodologies
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.netresearchgate.net For 1-(2-Fluoro-3-mercaptophenyl)propan-1-one, this process begins by identifying the key chemical bonds that can be disconnected to reveal plausible synthons—idealized fragments representing the reactive species.
The primary disconnections for the target molecule are the carbon-sulfur (C-S) bond of the mercapto group and the carbon-carbon (C-C) bond of the propan-1-one side chain.
Disconnection of the C-S bond: This disconnection suggests a precursor molecule containing a 2-fluoro-3-halophenyl or a related derivative that can undergo a reaction to introduce the thiol group. The corresponding synthon would be a 2-fluoro-3-mercaptophenyl anion or its synthetic equivalent.
Disconnection of the C-C bond of the propan-1-one side chain: This leads to two potential strategies:
Friedel-Crafts acylation: This approach involves the reaction of a 2-fluoro-3-mercaptophenyl derivative with a propanoyl halide or anhydride (B1165640). The synthons in this case would be the 2-fluoro-3-mercaptophenyl ring as a nucleophile and a propanoyl cation as an electrophile.
Functional group interconversion: An alternative is to introduce the side chain in a different oxidation state and then modify it. For example, a precursor with a propyl group could be oxidized to the desired ketone.
Based on this analysis, key precursors for the synthesis can be identified. These include derivatives of 2-fluorothiophenol (B1332064) and propanoyl chloride or related acylating agents. The choice of precursors will ultimately depend on the specific synthetic pathway developed.
Development of Novel Synthetic Pathways for the Target Compound
The synthesis of this compound necessitates the development of pathways that efficiently incorporate both the mercaptophenyl moiety and the fluorinated aromatic ring.
The introduction of a thiol group onto an aromatic ring is a critical step in the synthesis. Several methodologies can be employed for this transformation.
Thiolation involves the direct introduction of a thiol group or a protected thiol group onto the aromatic ring.
Cross-Dehydrogenative Coupling of Aryl Thiols: This method involves the formation of a C-S bond through the coupling of an aromatic C-H bond with a thiol. acs.orgresearchgate.net While a powerful tool, its application to a substituted ring like 2-fluorophenyl requires careful control of regioselectivity to ensure the thiol group is introduced at the desired position.
Nucleophilic Substitution: A common and reliable method for introducing a thiol group is through nucleophilic aromatic substitution (SNAr). chemistrysteps.comresearchgate.netresearchgate.net This typically involves reacting a suitable precursor, such as a 2-fluoro-3-halophenyl derivative (e.g., 1-bromo-2-fluoro-3-nitrobenzene), with a sulfur nucleophile. youtube.comlibretexts.orgjove.com The thiol group is often introduced in a protected form, such as a thioacetate (B1230152) or a disulfide, which can then be deprotected in a subsequent step. Thiolates are excellent nucleophiles and can be generated from thiols. youtube.com
| Methodology | Description | Advantages | Disadvantages |
|---|---|---|---|
| Cross-Dehydrogenative Coupling | Direct C-H/S-H coupling. acs.orgresearchgate.net | Atom economical. | May lack regioselectivity. |
| Nucleophilic Substitution | Reaction of an aryl halide with a sulfur nucleophile. chemistrysteps.comresearchgate.netresearchgate.net | Well-established and predictable. youtube.comlibretexts.orgjove.com | Requires a pre-functionalized aromatic ring. |
In some cases, using a thiol surrogate can be advantageous, especially to avoid the handling of volatile and odorous thiols. nih.govbohrium.comrsc.org
Xanthates: Xanthates can serve as effective thiol precursors. rsc.orgresearchgate.netorganic-chemistry.orgrsc.orgacs.org They can be introduced onto the aromatic ring and subsequently converted to the free thiol. This approach offers a more manageable alternative to using thiols directly.
Sulfonyl Chlorides: Recent methods have demonstrated the use of sulfonyl chlorides as thiol surrogates for the formation of C-S bonds. acs.orgresearchgate.net
Direct fluorination involves the introduction of a fluorine atom onto a pre-existing aromatic ring. nih.govresearchgate.netgoogle.com This can be achieved through either electrophilic or nucleophilic fluorination methods. sigmaaldrich.com
Electrophilic Fluorination: This method utilizes an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to react with an electron-rich aromatic precursor. acs.orgwikipedia.orgresearchgate.netacs.orgalfa-chemistry.comorganic-chemistry.orgresearchgate.net The regioselectivity of the reaction is directed by the existing substituents on the ring. For the synthesis of the target compound, an appropriately substituted phenylpropan-1-one derivative could be subjected to electrophilic fluorination.
Nucleophilic Fluorination: Nucleophilic aromatic substitution (SNAr) can also be used to introduce a fluorine atom. nih.govrsc.orgrsc.org This typically requires a precursor with a good leaving group (e.g., a nitro or chloro group) at the desired position and activation by electron-withdrawing groups. The reaction is carried out with a nucleophilic fluoride (B91410) source, such as potassium fluoride.
| Methodology | Reagents | Mechanism | Key Considerations |
|---|---|---|---|
| Electrophilic Fluorination | NFSI, Selectfluor acs.orgwikipedia.orgalfa-chemistry.comorganic-chemistry.orgresearchgate.net | Electrophilic aromatic substitution | Substrate must be sufficiently electron-rich. |
| Nucleophilic Fluorination | Potassium fluoride nih.govrsc.orgrsc.org | Nucleophilic aromatic substitution | Requires an activated aromatic ring with a good leaving group. |
Strategies for Incorporating the Fluorinated Aromatic Ring
Cross-Coupling Reactions for Fluorinated Aryl Systems (e.g., with aryltrifluoroborates)
The formation of carbon-carbon bonds to construct the fluorinated aryl backbone is a critical step in the synthesis of complex aromatic compounds. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. Aryltrifluoroborates have emerged as effective coupling partners in these reactions. They are readily prepared from the corresponding boronic acids and are often stable, crystalline solids. chemrxiv.org
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or pseudohalide. nih.gov In a potential synthesis of the target molecule's core structure, a suitably substituted aryltrifluoroborate could be coupled with a reaction partner containing the fluoro and mercapto groups. The stability and reactivity of aryltrifluoroborates make them advantageous, reacting with fluorides which can be readily exchanged. chemrxiv.org This methodology is a cornerstone in the synthesis of biaryl compounds and can be adapted for creating highly functionalized aromatic systems. nih.gov
Construction of the Propanone Moiety
Once the 2-fluoro-3-mercaptophenyl scaffold is in place, the next crucial phase is the introduction of the propanone side chain. Several classic and modern organic reactions are available for this transformation.
Acylation Reactions (e.g., Friedel-Crafts acylation, thiol ester-boronic acid coupling)
Friedel-Crafts Acylation: This is a classic method for attaching an acyl group to an aromatic ring. youtube.com The reaction proceeds via electrophilic aromatic substitution, where an arene reacts with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.comorganic-chemistry.org To synthesize this compound, one could theoretically perform a Friedel-Crafts acylation on a 1-fluoro-2-mercaptobenzene substrate using propanoyl chloride or propanoic anhydride.
The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. sigmaaldrich.com A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated, which prevents further acylation reactions. organic-chemistry.org However, the strong Lewis acids required can sometimes be incompatible with sensitive functional groups. Greener alternatives have been developed, such as using hexafluoro-2-propanol (HFIP) as a solvent and promoter, which can facilitate the reaction at room temperature without additional reagents. organic-chemistry.org
Thiol Ester-Boronic Acid Coupling: A more modern and often milder alternative for ketone synthesis is the Liebeskind-Srogl cross-coupling reaction. organic-chemistry.org This method involves the palladium-catalyzed, copper-mediated coupling of a thiol ester with a boronic acid. organic-chemistry.orgnih.gov A significant advantage of this reaction is that it proceeds under "baseless" conditions, making it suitable for substrates that are sensitive to bases. organic-chemistry.org
In a hypothetical synthesis for the target compound, a thiol ester derived from 2-fluoro-3-mercaptobenzoic acid could be coupled with ethylboronic acid. The reaction typically utilizes a palladium catalyst, such as Pd₂(dba)₃, and a copper(I) cocatalyst, like copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which is crucial for facilitating the transmetalation step. organic-chemistry.org This method avoids the often harsh conditions of Friedel-Crafts reactions and shows broad functional group tolerance. organic-chemistry.orgresearchgate.net
| Parameter | Condition |
|---|---|
| Catalyst | Pd₂(dba)₃·CHCl₃ |
| Co-catalyst/Mediator | Copper(I) thiophene-2-carboxylate (CuTC) |
| Ligand | Tris-2-furylphosphine |
| Solvent | THF |
| Temperature | 50 °C |
| Reaction Time | 18 h |
Oxidation and Rearrangement Strategies
The construction of a ketone functional group can also be achieved through the oxidation of a corresponding secondary alcohol. If 1-(2-fluoro-3-mercaptophenyl)propan-1-ol were available as a precursor, a variety of standard oxidizing agents could be employed to convert it to the desired ketone.
Furthermore, electrophilic fluorination strategies using reagents like Selectfluor® are prominent in the synthesis of fluorinated ketones. sapub.orgresearchgate.netresearchgate.net While often used to introduce fluorine atoms alpha to an existing carbonyl group, these methods highlight the advanced chemical strategies available for manipulating fluorinated organic molecules. nih.govrsc.orgresearchgate.net For the specific construction of the propanone moiety itself via oxidation or rearrangement from a different functional group on the aromatic ring, dedicated strategies would need to be developed, as direct examples for this specific transformation are less common in the literature compared to acylation methods.
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is essential for maximizing product yield, minimizing side reactions, and ensuring the process is efficient and scalable.
Solvent Effects and Temperature Optimization
The choice of solvent and reaction temperature can profoundly impact the outcome of a chemical reaction.
Solvent: In Friedel-Crafts acylations, traditional solvents include chlorinated hydrocarbons like 1,2-dichloroethane. sigmaaldrich.com However, studies have shown that highly ionizing, non-nucleophilic solvents like hexafluoro-2-propanol (HFIP) can promote the reaction efficiently, even without a traditional Lewis acid catalyst. organic-chemistry.org For cross-coupling reactions like the thiol ester-boronic acid coupling, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) are commonly used. organic-chemistry.org
Temperature: Reaction temperatures must be carefully controlled. The thiol ester-boronic acid coupling is typically run under mild heat, around 50 °C, to ensure a reasonable reaction rate without degrading the catalyst or reactants. organic-chemistry.org Electrophilic fluorinations with reagents like Selectfluor® can be performed at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrate. sapub.orgresearchgate.net
| Reaction Type | Typical Solvent(s) | Typical Temperature Range | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation (Lewis Acid) | 1,2-Dichloroethane | 0 °C to reflux | sigmaaldrich.com |
| Friedel-Crafts Acylation (HFIP) | Hexafluoro-2-propanol (HFIP) | Room Temperature | organic-chemistry.org |
| Thiol Ester-Boronic Acid Coupling | Tetrahydrofuran (THF) | 50 °C | organic-chemistry.org |
| Electrophilic Fluorination | Acetonitrile (CH₃CN) | Room Temperature to 70 °C | sapub.org |
Catalyst and Reagent Screening
The selection of the appropriate catalyst and reagents is paramount for a successful synthetic transformation.
Catalysts: For cross-coupling reactions, palladium complexes are the catalysts of choice. The specific ligand used with the palladium source (e.g., tris-2-furylphosphine) can significantly influence the reaction's efficiency. organic-chemistry.org In Friedel-Crafts reactions, a wide range of Lewis acids can be screened, from traditional AlCl₃ to milder catalysts like zinc oxide (ZnO), depending on the substrate's reactivity and functional group tolerance. sigmaaldrich.comorganic-chemistry.org
Reagents: In the thiol ester-boronic acid coupling, the copper(I) carboxylate source is critical; other copper salts like CuI or CuCN were found to be ineffective, highlighting the importance of reagent screening. organic-chemistry.org For fluorination reactions, N-F electrophilic fluorinating agents like Selectfluor® are widely used, but their reactivity can be substrate-dependent, sometimes requiring the addition of a base or other additives to facilitate the reaction. researchgate.netnih.gov
Green Chemistry Approaches in Synthesis
The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and economically viable production methods. Key areas of focus include the use of safer solvents, catalytic reagents over stoichiometric ones, and energy-efficient reaction conditions.
A plausible and established method for the introduction of the propanone side chain onto the aromatic ring is the Friedel-Crafts acylation . wikipedia.orgchemistrysteps.com This reaction typically involves the use of an acyl chloride (propanoyl chloride) or anhydride with a Lewis acid catalyst. wikipedia.orgchemistrysteps.com Traditional Friedel-Crafts reactions often employ stoichiometric amounts of catalysts like aluminum chloride (AlCl₃), which generate significant amounts of corrosive waste. sigmaaldrich.com
Greener Alternatives to Traditional Friedel-Crafts Acylation:
Catalytic Systems: The use of catalytic amounts of more environmentally friendly Lewis acids, such as zeolites or metal triflates (e.g., erbium trifluoromethanesulfonate), can significantly reduce waste. sigmaaldrich.com
Solvent-Free Conditions: Performing the acylation under solvent-free conditions, potentially with microwave irradiation, can minimize the use of volatile organic compounds (VOCs). organic-chemistry.org
Alternative Acylating Agents: Utilizing carboxylic acids directly as acylating agents, activated by greener reagents like cyanuric chloride, presents a more atom-economical approach. organic-chemistry.org
The synthesis of the key starting material, 2-fluoro-3-mercaptobenzene, also offers opportunities for green chemistry. Traditional methods for introducing a thiol group can involve harsh reagents. A greener alternative could involve the reduction of a corresponding sulfonyl chloride, which can be synthesized via a novel, environmentally friendly process using SHC5® and potassium fluoride, yielding only non-toxic salt byproducts. nih.govresearchgate.net
Another significant area for the application of green chemistry is in the potential reduction of the ketone functionality. Biocatalysis, utilizing enzymes or whole-cell systems, offers a highly selective and environmentally benign method for the reduction of ketones to alcohols under mild aqueous conditions. researchgate.net
Interactive Table: Comparison of Traditional vs. Green Synthetic Approaches
| Synthetic Step | Traditional Method | Green Chemistry Approach | Key Advantages of Green Approach |
| Acylation | Friedel-Crafts with stoichiometric AlCl₃ in chlorinated solvents. chemistrysteps.com | Catalytic Friedel-Crafts with zeolites or metal triflates; solvent-free conditions. sigmaaldrich.comorganic-chemistry.org | Reduced catalyst waste, elimination of hazardous solvents, improved atom economy. |
| Thiol Introduction | Multi-step synthesis with potentially hazardous reagents. | Reduction of sulfonyl fluorides synthesized via a green process. nih.gov | Use of safer reagents, generation of non-toxic byproducts. |
| Ketone Reduction | Chemical reducing agents (e.g., NaBH₄) in organic solvents. | Biocatalytic reduction using ketoreductases in aqueous media. researchgate.net | High selectivity, mild reaction conditions, use of water as a solvent, biodegradable catalyst. |
Stereoselective Synthesis Approaches
The propanone chain of this compound does not inherently contain a chiral center. However, subsequent modification of the ketone, for instance through reduction to an alcohol or alkylation at the α-position, would generate a stereocenter. Therefore, stereoselective synthesis is highly relevant for producing enantiomerically pure derivatives.
Asymmetric Reduction of the Propanone Carbonyl:
The most direct approach to introduce chirality is through the asymmetric reduction of the ketone to form the corresponding chiral alcohol, 1-(2-fluoro-3-mercaptophenyl)propan-1-ol.
Biocatalytic Reduction: As mentioned in the green chemistry section, the use of ketoreductases (KREDs) from microorganisms is a powerful tool for the enantioselective reduction of prochiral ketones. researchgate.net These enzymes exhibit high enantioselectivity, often yielding alcohols with excellent enantiomeric excess (ee). The choice of the specific enzyme or microbial strain can often direct the stereochemical outcome to furnish either the (R)- or (S)-alcohol. For instance, alcohol dehydrogenases from Lactobacillus brevis have been successfully used for the asymmetric reduction of various acetophenone (B1666503) derivatives. researchgate.net
Organocatalytic Reduction: Chiral organocatalysts, such as oxazaborolidines (CBS catalysts), have proven effective in the asymmetric reduction of a wide range of ketones using mild reducing agents like borane (B79455) complexes. rsc.org These catalysts create a chiral environment around the carbonyl group, directing the hydride attack to one face of the ketone.
Deracemization Strategies:
An alternative to direct asymmetric synthesis is the deracemization of a racemic mixture of the chiral alcohol derivative. This can be achieved through a cyclic process involving enantioselective oxidation followed by a non-selective reduction, or more elegantly, through a concurrent oxidation/reduction cycle.
Biocatalytic Deracemization: A particularly innovative green approach combines a highly enantioselective oxidase with a non-selective reductase, or vice versa. For example, a racemic alcohol can be subjected to a ketoreductase that selectively reduces one enantiomer of the intermediate ketone formed by a non-selective oxidation step. rsc.org This dynamic kinetic resolution can theoretically convert the entire racemic starting material into a single enantiomer of the product.
Photochemical Deracemization: Recent advancements have demonstrated the potential for photochemical deracemization using chiral photosensitizers. nih.govchemeurope.com This method utilizes visible light to selectively convert one enantiomer of a racemic mixture into the other, offering a novel and potentially powerful tool for asymmetric synthesis.
Detailed Research Findings on Analogous Systems:
While specific data for this compound is not available, studies on functionally similar molecules provide valuable insights. For example, the asymmetric hydrogenation of various substituted propiophenones has been extensively studied, with ruthenium-based catalysts in combination with chiral ligands achieving high enantioselectivities. nih.gov Biocatalytic reductions of acetophenone derivatives with various substituents have also been shown to proceed with high yields and excellent enantiomeric excess, demonstrating the broad applicability of this technique. researchgate.net
Interactive Table: Stereoselective Synthesis Methodologies
| Approach | Method | Key Features | Potential Outcome for Target Molecule Derivative |
| Asymmetric Reduction | Biocatalysis (Ketoreductases) | High enantioselectivity, mild aqueous conditions, environmentally friendly. researchgate.net | Production of either (R)- or (S)-1-(2-fluoro-3-mercaptophenyl)propan-1-ol with high ee. |
| Organocatalysis (e.g., CBS reduction) | Good to excellent enantioselectivity, predictable stereochemical outcome. rsc.org | Enantiomerically enriched 1-(2-fluoro-3-mercaptophenyl)propan-1-ol. | |
| Deracemization | Biocatalytic (e.g., coupled enzymatic reactions) | Can achieve >50% yield of a single enantiomer from a racemate. rsc.org | Conversion of a racemic alcohol derivative to a single enantiomer. |
| Photochemical | Utilizes light energy and a chiral sensitizer. nih.govchemeurope.com | Potential for novel, catalyst-controlled deracemization of a chiral derivative. |
Mechanistic Investigations of Chemical Reactivity
Electronic Structure and Reactivity Descriptors
The electronic character of 1-(2-Fluoro-3-mercaptophenyl)propan-1-one is a composite of the inductive and resonance effects of its substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect tends to decrease the electron density of the phenyl ring, making it less susceptible to electrophilic aromatic substitution and influencing the acidity of the thiol proton.
Conversely, both the fluorine and sulfur atoms possess lone pairs of electrons that can be delocalized into the aromatic π-system through a positive resonance effect (+R). However, the +R effect of fluorine is generally weaker than its -I effect. The mercapto group (-SH) also exhibits a +R effect, donating electron density to the ring. The propanoyl group, with its carbonyl functionality, is strongly deactivating due to both a -I effect from the oxygen and a -R effect from the carbonyl π-bond, which withdraws electron density from the ring.
Frontier molecular orbital (FMO) theory provides further insight into the compound's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of chemical reactivity. For a molecule with multiple functional groups, the HOMO is likely to be localized on the more electron-rich moieties, such as the thiol group and the aromatic ring, making them susceptible to electrophilic attack. The LUMO, conversely, is expected to have significant contributions from the carbonyl carbon, rendering it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability.
Table 1: Predicted Electronic Properties and Reactivity Descriptors
| Descriptor | Predicted Characteristic for this compound |
|---|---|
| Electron Density on Phenyl Ring | Generally reduced due to the -I effect of fluorine and the propanoyl group. |
| HOMO Localization | Expected to be high on the thiol group and the aromatic ring. |
| LUMO Localization | Expected to be high on the carbonyl carbon. |
| Most Nucleophilic Center | Thiolate anion (if deprotonated). |
| Most Electrophilic Center | Carbonyl carbon. |
Reactivity of the Carbonyl Group
The carbonyl group is a cornerstone of the reactivity of this compound, participating in a variety of important chemical transformations.
Nucleophilic Addition Reactions
The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophiles. Nucleophilic addition is a fundamental reaction of aldehydes and ketones. medlifemastery.comlibretexts.orgmasterorganicchemistry.com The reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The presence of the electron-withdrawing fluorine atom on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles compared to non-fluorinated analogues. nih.gov
Common nucleophilic addition reactions include the formation of cyanohydrins (with cyanide ions), hemiacetals and acetals (with alcohols), and imines (with primary amines). The general mechanism involves the initial attack of the nucleophile, followed by protonation of the resulting alkoxide.
Enolization and Aldol-Type Reactions
The protons on the carbon atom alpha to the carbonyl group (the methylene (B1212753) group of the propanoyl chain) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in several reactions, including aldol-type condensations. wikipedia.org The enolate can act as a nucleophile, attacking other electrophiles.
Thiol-mediated additions to aldehydes and ketones represent a specific class of aldol-type reactions. nih.govacs.org In these reactions, a thiol can facilitate the cross-addition of a ketone to an aldehyde. acs.org While the specific compound is a ketone, the principle of thiol-mediated reactions highlights the potential for the thiol group to influence the reactivity of the carbonyl moiety, possibly through intramolecular catalysis or by participating in side reactions under certain conditions.
Reactivity of the Thiol Group
The thiol group is another highly reactive center in the molecule, capable of acting as both a nucleophile and a site for oxidation.
Oxidation Pathways
Thiols are readily oxidized under various conditions. A common oxidation pathway for thiophenols is the formation of a disulfide bridge, yielding a diphenyl disulfide derivative. wikipedia.org This reaction can be promoted by a range of oxidizing agents, including mild ones like atmospheric oxygen, particularly in the presence of a base. wikipedia.orgrsc.org The formation of the disulfide involves the coupling of two thiyl radicals or the reaction of a thiolate with an oxidized thiol species. biolmolchem.com More vigorous oxidation can lead to the formation of sulfonic acids.
Table 2: Common Oxidation Products of the Thiol Group
| Oxidizing Conditions | Expected Product |
|---|---|
| Mild (e.g., air, I2) | Bis(2-fluoro-3-propanoylphenyl) disulfide |
Nucleophilic Reactivity and Addition Reactions
The thiol group is acidic, and upon deprotonation by a base, it forms a highly nucleophilic thiophenolate anion. wikipedia.org Thiophenolates are potent nucleophiles that can participate in a variety of substitution and addition reactions. acs.orgacs.org For example, they can readily undergo S-alkylation with alkyl halides to form thioethers. The nucleophilicity of the thiophenolate is influenced by the substituents on the aromatic ring. researchgate.net The electron-withdrawing fluorine atom would be expected to slightly decrease the nucleophilicity of the corresponding thiophenolate compared to an unsubstituted thiophenolate.
The thiophenolate can also add to electrophilic double and triple bonds, such as in Michael addition reactions with α,β-unsaturated carbonyl compounds. wikipedia.org
Metal Complexation Mechanisms
The presence of both a soft sulfur donor (mercapto group) and a hard oxygen donor (carbonyl group) makes this compound a potentially versatile chelating ligand for a variety of metal ions. The coordination can occur through several modes, depending on the metal ion's nature, the reaction conditions, and the ligand's tautomeric form.
Bidentate O,S-Chelation: The most probable coordination mode involves the formation of a stable six-membered ring through the carbonyl oxygen and the deprotonated mercapto sulfur. This O,S-chelation is a common feature for ligands containing both carbonyl and thiol functionalities. mdpi.com Metal ions such as Cu(II), Ni(II), Co(II), and Zn(II) are known to form stable complexes with such ligands. jmchemsci.comresearchgate.net The formation of these complexes typically proceeds via the deprotonation of the thiol group to form a thiolate, which then coordinates to the metal center along with the carbonyl oxygen.
Bridging Thiolate Coordination: In polynuclear complexes, the thiolate group can act as a bridging ligand, coordinating to two or more metal centers simultaneously. This is a well-established coordination mode for mercapto-containing ligands and can lead to the formation of clusters or polymeric structures.
While no specific studies on the metal complexes of this compound are available, the behavior of analogous fluoroquinolone and Schiff base complexes provides valuable insights. For instance, metal(II) complexes of the fluoroquinolone fleroxacin (B1672770) demonstrate coordination through the pyridone oxygen and a carboxylate oxygen. nih.gov Similarly, Schiff bases derived from 2-hydroxybenzaldehyde and its derivatives readily form complexes with various transition metals. jmchemsci.commdpi.com
Table 1: Potential Coordination Modes of this compound with Metal Ions
| Coordination Mode | Donating Atoms | Potential Metal Ions | Resulting Structure |
| Mononuclear Bidentate | O, S | Cu(II), Ni(II), Co(II), Zn(II) | Stable six-membered chelate ring |
| Polynuclear Bridging | S (bridging) | Various transition metals | Dimers, clusters, or coordination polymers |
Influence of Ortho-Fluorine on Aromatic Ring and Adjacent Functionalities
The presence of a fluorine atom at the ortho position to the propan-1-one group and meta to the mercapto group significantly modulates the electronic properties and reactivity of the entire molecule.
Inductive and Resonance Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. Concurrently, fluorine can exert a weak electron-donating resonance effect (+R) due to its lone pairs of electrons. However, for halogens, the inductive effect typically dominates.
Effect on Acidity: The strong -I effect of the ortho-fluorine atom is expected to increase the acidity of the mercapto proton (SH). This is because the electron-withdrawing fluorine stabilizes the resulting thiolate anion (S⁻) by delocalizing the negative charge. Studies on fluorinated arenes have shown that an ortho-fluorine substituent has the most significant effect on decreasing the pKa of an adjacent ionizable hydrogen. nih.gov
Effect on Carbonyl Reactivity: The electron-withdrawing nature of the ortho-fluorine will make the carbonyl carbon more electrophilic. This increased electrophilicity enhances its susceptibility to nucleophilic attack.
Steric Effects: While fluorine is relatively small, its presence at the ortho position can introduce some steric hindrance, which may influence the approach of bulky reagents to the adjacent propanoyl group.
Table 2: Predicted Electronic Effects of the Ortho-Fluorine Substituent
| Functional Group | Predicted Effect of Ortho-Fluorine | Rationale |
| Mercapto Group (-SH) | Increased acidity (Lower pKa) | Inductive electron withdrawal (-I effect) stabilizes the thiolate anion. |
| Carbonyl Group (C=O) | Increased electrophilicity of carbonyl carbon | Inductive electron withdrawal (-I effect) enhances the partial positive charge on the carbonyl carbon. |
| Aromatic Ring | Deactivation towards electrophilic substitution | Dominant inductive electron withdrawal (-I effect) reduces the electron density of the ring. |
Proton Transfer and Tautomerization Equilibria
This compound can exist in different tautomeric forms due to the presence of the keto-enol and thione-thiol functionalities. Tautomers are constitutional isomers that readily interconvert, and the position of the equilibrium is influenced by factors such as solvent polarity and intramolecular hydrogen bonding. libretexts.orgwikipedia.orgnih.gov
Keto-Enol Tautomerism: The propan-1-one moiety can undergo tautomerization to its corresponding enol form. This involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond. masterorganicchemistry.comyoutube.com Generally, for simple ketones, the keto form is significantly more stable and predominates at equilibrium. libretexts.org
Thiol-Thione Tautomerism: While the mercapto group is presented as a thiol (-SH), the possibility of tautomerization to a thione (C=S) form exists, particularly if a suitable proton acceptor is available. However, for aromatic thiols, the thiol form is generally the more stable tautomer.
Intramolecular Proton Transfer: A significant feature of this molecule is the potential for intramolecular proton transfer between the mercapto group and the carbonyl oxygen. This can lead to a zwitterionic intermediate or a more stable tautomer stabilized by an intramolecular hydrogen bond. Such proton transfer phenomena are crucial in many biological and chemical processes. researchgate.net
The equilibrium between these tautomeric forms can be influenced by the solvent. Polar solvents may favor the more polar tautomer, while intramolecular hydrogen bonding can stabilize certain forms in nonpolar solvents. mdpi.com The interconversion between tautomers is often catalyzed by acids or bases. libretexts.org
Figure 1: Potential Tautomeric Equilibria of this compound
Reaction Kinetics and Thermodynamic Studies
Reaction Kinetics: The kinetics of reactions involving the mercapto group, such as oxidation to a disulfide, are expected to be influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing fluorine atom may affect the rate of oxidation. Studies on the oxidation of aromatic thiols have shown that the reaction rates can be significantly influenced by the nature and position of substituents. nih.gov For instance, the oxidation of 4-fluorobenzenethiol has been studied, indicating that fluorinated groups can impact the catalytic cycle. globethesis.com The kinetics of reactions at the carbonyl group, such as nucleophilic addition, will be enhanced by the electron-withdrawing effect of the ortho-fluorine.
Table 3: Predicted Influence of Molecular Features on Reactivity
| Reaction Type | Relevant Functional Group | Predicted Kinetic/Thermodynamic Outcome | Rationale |
| Metal Complexation | Mercapto and Carbonyl | Favorable thermodynamics (Negative ΔG) | Formation of a stable six-membered chelate ring is enthalpically favorable. |
| Thiol Oxidation | Mercapto | Potentially altered reaction rate compared to unsubstituted thiophenol | Electronic effects of the fluoro and propanoyl groups influencing the stability of intermediates. |
| Nucleophilic Addition | Carbonyl | Faster reaction rate compared to unsubstituted analogues | Increased electrophilicity of the carbonyl carbon due to the ortho-fluorine. |
Advanced Spectroscopic and Spectrometric Elucidation of Molecular Structure and Dynamics
Elucidation of Conformational Isomers and Rotational Barriers
The presence of single bonds in the propan-1-one side chain and its connection to the phenyl ring allows for the existence of different conformational isomers, or rotamers. These isomers arise from the rotation around the C-C and C-S bonds. The stability of these conformers is influenced by steric hindrance and intramolecular interactions, such as potential hydrogen bonding between the thiol group and the carbonyl oxygen.
Computational modeling, employing methods like Density Functional Theory (DFT), would be the primary tool to predict the stable conformers and the energy barriers for their interconversion. Such calculations can provide insights into the preferred spatial arrangement of the functional groups. For analogous compounds, studies have shown that the relative orientation of substituents on a phenyl ring can significantly impact conformational preferences. rsc.org
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways upon ionization. nih.govnih.gov For 1-(2-Fluoro-3-mercaptophenyl)propan-1-one, electron ionization (EI) would likely induce characteristic fragmentation patterns.
Table 1: Predicted High-Resolution Mass Spectrometry Data and Fragmentation
| Fragment Ion | Predicted m/z | Possible Structure/Loss |
| [M]+• | 198.0359 | Molecular ion of C9H9FOS |
| [M - C2H5]+ | 169.0016 | Loss of the ethyl group |
| [M - CO]+ | 170.0407 | Loss of carbon monoxide |
| [C7H5FS]+ | 140.0123 | Fragment corresponding to the fluoromercaptophenyl moiety |
| [C6H4F]+ | 95.0297 | Fluorophenyl cation |
Note: The m/z values are theoretical and would need to be confirmed by experimental data.
The fragmentation would likely involve the cleavage of the propanone side chain, such as the loss of an ethyl radical or a neutral carbon monoxide molecule. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
Advanced NMR Techniques for Stereochemical and Dynamic Information
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure of organic molecules in solution.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the propanone chain and the aromatic ring, confirming the substitution pattern. HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments would establish the connectivity between protons and carbons, providing an unambiguous assignment of all signals in the ¹H and ¹³C spectra.
Variable Temperature NMR (VT-NMR): This technique would be crucial for studying the dynamic processes of this compound, particularly the interconversion between different conformational isomers. mdpi.com By monitoring the NMR spectra at different temperatures, it would be possible to observe the coalescence of signals, from which the energy barriers for rotation around single bonds could be calculated.
Vibrational Spectroscopy for Specific Functional Group Analysis
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Table 2: Predicted Vibrational Spectroscopy Data
| Functional Group | Technique | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| C=O (Ketone) | IR, Raman | 1680 - 1700 | Stretching |
| S-H (Thiol) | IR, Raman | 2550 - 2600 | Stretching |
| C-F (Aromatic) | IR, Raman | 1100 - 1250 | Stretching |
| Aromatic C=C | IR, Raman | 1450 - 1600 | Stretching |
The exact positions of these bands would be sensitive to the electronic environment and any intramolecular interactions. For instance, hydrogen bonding between the S-H and C=O groups would likely cause a shift in the vibrational frequencies of both functional groups. youtube.com
X-ray Crystallography for Solid-State Molecular Architecture
Should this compound be a crystalline solid, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. nih.govrsc.orgresearchgate.netnih.govvensel.org This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation. Furthermore, the crystal packing would reveal any intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the solid-state architecture.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations of Electronic Structure (e.g., DFT, MP2)
The electronic structure of 1-(2-fluoro-3-mercaptophenyl)propan-1-one can be rigorously investigated using quantum chemical methods. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are two powerful approaches for this purpose. DFT, particularly with hybrid functionals like B3LYP, is well-suited for calculating electronic properties such as orbital energies and charge distributions for medium-sized organic molecules with a good balance of accuracy and computational cost. researchgate.netmdpi.com The MP2 method, which includes electron correlation effects more explicitly, is often used for calculating accurate geometries and relative energies, especially for systems with non-covalent interactions. umanitoba.ca
HOMO-LUMO Analysis and Reactivity Prediction
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. wikipedia.org
For this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the aromatic ring, making these sites susceptible to electrophilic attack. The LUMO is likely to be localized on the π* orbital of the carbonyl group and the aromatic ring, indicating that nucleophilic attack would target the carbonyl carbon. The fluorine and mercapto substituents will modulate these orbital energies; the electron-withdrawing fluorine atom tends to lower both HOMO and LUMO energies, while the mercapto group can raise the HOMO energy. researchgate.netnih.gov
Table 1: Representative Frontier Orbital Energies for a Substituted Thiophenol (Calculated via DFT/B3LYP)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -1.5 | π* orbital, delocalized over the aromatic ring and C=O group |
| HOMO | -6.2 | π orbital, with significant contribution from the sulfur p-orbital |
| HOMO-LUMO Gap (ΔE) | 4.7 | Indicator of chemical stability |
Note: This data is illustrative, based on typical values for related aromatic thiols, and does not represent a specific calculation for the target molecule.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within the molecule governs its electrostatic properties. Mulliken population analysis or more robust methods like Natural Bond Orbital (NBO) analysis can be used to calculate partial atomic charges. researchgate.net These calculations would reveal the polarization of bonds within this compound. The electronegative oxygen and fluorine atoms are expected to carry significant negative partial charges, while the carbonyl carbon and the carbon attached to the fluorine will be electropositive.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's van der Waals surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the ESP map would likely show a strong negative potential around the carbonyl oxygen and a positive potential around the thiol hydrogen and the carbonyl carbon. uh.edunih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For infrared (IR) spectroscopy, the vibrational frequencies and intensities can be calculated. The predicted IR spectrum for this compound would show characteristic peaks for the C=O stretch of the ketone (typically a strong band around 1700-1725 cm⁻¹), C-F stretching, S-H stretching (around 2550 cm⁻¹), and various C-C and C-H vibrations of the aromatic ring and propyl group. docbrown.inforesearchgate.net Comparing the calculated spectrum with an experimental one allows for the confirmation of the compound's structure and conformational state.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) can also be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra.
Conformational Analysis and Energy Landscapes
The flexibility of this compound arises from the rotation around several single bonds, primarily the C(aryl)-S bond, the C(aryl)-C(carbonyl) bond, and the C(carbonyl)-C(ethyl) bond. A key aspect is the relative orientation of the neighboring fluorine and mercapto groups. umanitoba.ca
Drawing an analogy from studies on 2-fluorothiophenol (B1332064), two planar conformers are expected due to rotation around the C-S bond: a cis conformer where the S-H bond points towards the fluorine atom, and a trans conformer where it points away. umanitoba.ca Theoretical calculations on 2-fluorothiophenol have shown that the cis conformer is stabilized by a non-covalent interaction between the sulfur and fluorine, making it lower in energy. umanitoba.ca This stabilization is attributed to an n(S) to σ*(C-F) electron donation. umanitoba.ca A similar preference for the cis arrangement is anticipated for this compound. Further complexity is introduced by the rotation of the propanoyl group, which would lead to additional conformers with distinct energy minima.
Table 2: Calculated Relative Energies of 2-Fluorothiophenol Conformers
| Conformer | Relative Energy (kJ/mol) | Method |
|---|---|---|
| cis-2FTPh | 0.00 | MP2/6-311++G(2d,2p) |
| trans-2FTPh | +3.88 | MP2/6-311++G(2d,2p) |
Data from a study on 2-fluorothiophenol, used as an analogue for the substituted ring system. umanitoba.ca
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, potential reactions include nucleophilic addition to the carbonyl group, electrophilic aromatic substitution on the ring, or reactions involving the thiol group, such as Michael additions to α,β-unsaturated ketones. researchgate.net
By modeling the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. Transition state theory allows for the calculation of activation energies, which determine the reaction rates. For example, one could model the reaction pathway of the thiol group adding to an electrophile. This would involve identifying the transition state structure and calculating the energy barrier for the reaction, providing insight into its feasibility and kinetics. researchgate.net
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations are typically performed on single molecules in the gas phase, most chemical processes occur in solution. Molecular Dynamics (MD) simulations can be used to model the behavior of this compound in a solvent environment. easychair.org
In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, methanol), and the classical equations of motion are solved for all atoms over time. nih.gov This approach allows for the study of dynamic processes, such as conformational changes and intermolecular interactions. acs.org It can reveal how solvent molecules arrange around the solute, the nature of hydrogen bonding between the solvent and the thiol or carbonyl groups, and how the solvent influences the conformational equilibrium. acs.orgrsc.org Such simulations provide a more realistic picture of the molecule's behavior under experimental conditions. easychair.org
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. wikipedia.org These models are invaluable in theoretical and computational chemistry for predicting the reactivity of new or untested molecules, thereby guiding synthetic efforts and mechanistic studies. acs.org A typical QSRR study involves calculating a set of numerical parameters, known as molecular descriptors, that encode structural, physicochemical, and electronic features of the molecules. nih.gov Subsequently, a statistical model is developed to relate these descriptors to an experimentally determined measure of reactivity, such as a reaction rate constant or an equilibrium constant. wikipedia.org
For a molecule like this compound, a QSRR study would be instrumental in understanding how its distinct structural features—the fluorine atom, the mercapto group, and the propanone side chain on the phenyl ring—collectively influence its chemical reactivity. Such a study would typically involve a dataset of structurally similar compounds where systematic variations are made to the core structure of this compound.
Detailed Research Findings
While specific QSRR studies exclusively focused on this compound are not available in the current literature, we can outline the methodology and expected findings based on established QSRR principles for analogous aromatic compounds.
A hypothetical QSRR study for this compound and its derivatives would proceed as follows:
Dataset Assembly: A series of compounds structurally related to this compound would be synthesized or computationally designed. Variations could include changing the position of the fluoro and mercapto groups, altering the alkyl chain of the ketone, or introducing other substituents on the phenyl ring.
Reactivity Measurement: An appropriate experimental measure of reactivity would be chosen and determined for all compounds in the series. For instance, the rate constant (k) for a nucleophilic substitution reaction at a specific site on the molecule could be measured under controlled conditions.
Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as follows:
Constitutional Descriptors: These are the most straightforward descriptors and include molecular weight, number of atoms of a certain type, number of rings, etc. researchgate.net
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and connectivity indices.
Geometrical Descriptors: These are 3D descriptors that relate to the size and shape of the molecule, such as molecular surface area and volume.
Electrostatic Descriptors: These descriptors pertain to the charge distribution in the molecule, including dipole moment and partial charges on specific atoms.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and various reactivity indices. researchgate.net
Model Development and Validation: Using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is derived that links a selection of the most relevant descriptors to the measured reactivity. nih.govnih.gov The predictive power and robustness of the resulting QSRR model are then rigorously evaluated using internal and external validation techniques. nih.gov
For this compound, it is anticipated that quantum-chemical and electrostatic descriptors would be particularly significant in a QSRR model. The high electronegativity of the fluorine atom and the nucleophilicity of the mercapto group would create a distinct electronic profile on the aromatic ring, which would be captured by descriptors such as atomic partial charges and HOMO/LUMO energies. The steric hindrance and electronic effects of the propanone group would also be expected to influence reactivity and would be represented by relevant geometric and electronic descriptors.
Hypothetical QSRR Data for Derivatives of this compound
To illustrate the potential outcomes of such a study, the following interactive data table presents hypothetical data for a QSRR analysis. The table includes a selection of molecular descriptors and an experimental reactivity measure (log(k)) for a series of hypothetical derivatives.
| Compound | log(k) | Molecular Weight (MW) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
| This compound | -4.5 | 200.25 | 2.8 | 3.1 | -6.2 | -1.5 |
| 1-(2-Chloro-3-mercaptophenyl)propan-1-one | -4.2 | 216.70 | 3.1 | 3.3 | -6.4 | -1.7 |
| 1-(2-Fluoro-3-aminophenyl)propan-1-one | -5.1 | 183.21 | 2.1 | 2.5 | -5.8 | -1.2 |
| 1-(2-Fluoro-3-mercaptophenyl)ethan-1-one | -4.7 | 186.22 | 2.5 | 3.0 | -6.1 | -1.4 |
| 1-(2-Fluoro-3-mercaptophenyl)butan-1-one | -4.4 | 214.28 | 3.2 | 3.2 | -6.3 | -1.6 |
A hypothetical QSRR equation derived from such data might take the form:
log(k) = β₀ + β₁(LogP) + β₂(Dipole Moment) + β₃(LUMO Energy)
Where β₀, β₁, β₂, and β₃ are regression coefficients determined by the statistical analysis. A positive coefficient for a descriptor would indicate that an increase in its value leads to an increase in reactivity, while a negative coefficient would suggest the opposite. For instance, a negative coefficient for LUMO energy would be expected, as a lower LUMO energy generally corresponds to higher reactivity towards nucleophiles.
Such a model would not only allow for the prediction of reactivity for new, unsynthesized compounds but also provide valuable insights into the underlying molecular features that govern the chemical behavior of this class of molecules.
Exploration of Chemical Transformations and Derivatization
Synthesis of Novel Derivatives and Analogues
The strategic modification of the parent compound can lead to the synthesis of novel analogues with potentially tailored chemical and physical properties.
The thiol (-SH) group is a highly versatile functional handle, amenable to a variety of chemical modifications including S-alkylation, oxidation, and coordination with metals.
Thioetherification: The nucleophilic sulfur atom of the thiol can readily undergo S-alkylation or S-arylation reactions. In the presence of a base to deprotonate the thiol to the more nucleophilic thiolate, reaction with alkyl halides or other electrophiles yields the corresponding thioethers (sulfides). This reaction is a fundamental method for protecting the thiol group or for introducing new functionalities.
Sulfoxide (B87167) and Sulfone Formation: The sulfur atom in the thiol or its thioether derivatives can be oxidized to higher oxidation states, namely sulfoxides and sulfones. researchgate.net The degree of oxidation can be controlled by the choice of the oxidizing agent and the reaction conditions. organic-chemistry.org For instance, mild oxidants tend to favor sulfoxide formation, while stronger oxidants or stoichiometric excess can lead to the fully oxidized sulfone. organic-chemistry.orgresearchgate.net These transformations are significant as sulfoxides and sulfones are important pharmacophores in medicinal chemistry.
| Oxidizing Agent | Expected Product | Reaction Conditions |
| Hydrogen Peroxide (H₂O₂) (1 equiv.) | 1-(2-Fluoro-3-(methylsulfinyl)phenyl)propan-1-one | Catalytic, controlled temperature |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 1-(2-Fluoro-3-(methylsulfinyl)phenyl)propan-1-one | Stoichiometric, low temperature |
| Potassium permanganate (B83412) (KMnO₄) or Oxone® | 1-(2-Fluoro-3-(methylsulfonyl)phenyl)propan-1-one | Stronger conditions, excess reagent |
Metal Complexation: Thiols and thiolates are excellent ligands for a variety of soft and borderline metal ions. The sulfur atom can coordinate with metals such as copper, nickel, zinc, and cobalt to form stable metal complexes. mdpi.com The formation of these complexes can alter the electronic properties and reactivity of the parent molecule and is a key principle in the design of catalysts and metal-organic materials.
The propanoyl group features an electrophilic carbonyl carbon that is susceptible to a wide range of transformations.
Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2-fluoro-3-mercaptophenyl)propan-1-ol. This transformation is typically achieved with high efficiency using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. nih.gov
Oxidation: Ketones are generally stable to oxidation under typical conditions. However, they can undergo specific oxidative reactions such as the Baeyer-Villiger oxidation, where treatment with a peroxy acid (e.g., m-CPBA) can convert the ketone into an ester.
Nucleophilic Additions: The carbonyl carbon is a prime target for nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), add to the ketone to form tertiary alcohols after an acidic workup. youtube.comcolab.ws This reaction is a powerful tool for carbon-carbon bond formation.
| Nucleophile | Intermediate Product | Final Product (after workup) |
| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 2-(2-Fluoro-3-mercaptophenyl)-butan-2-ol |
| Phenyllithium (C₆H₅Li) | Lithium alkoxide | 1-(2-Fluoro-3-mercaptophenyl)-1-phenylpropan-1-ol |
| Sodium cyanide (NaCN) / HCl | Cyanohydrin | 2-(2-Fluoro-3-mercaptophenyl)-2-hydroxybutanenitrile |
Condensation Reactions: The α-protons of the ketone are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions, such as the aldol (B89426) condensation (with aldehydes or other ketones) or the Claisen-Schmidt condensation, to form α,β-unsaturated ketones. usfca.edu
The electronic nature of the aromatic ring is influenced by three substituents: the ortho-fluoro group, the meta-mercapto group, and the propanoyl group. The fluorine atom is an ortho, para-director, as is the thiol group. Conversely, the propanoyl group is a meta-director and is strongly deactivating. The interplay of these directing effects determines the regioselectivity of further substitutions.
Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com Given the existing substitution pattern, the positions C-4 and C-6 are the most likely sites for substitution, activated by the fluoro and mercapto groups. However, steric hindrance from the adjacent propanoyl group may influence the outcome. youtube.commasterorganicchemistry.com
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-(2-Fluoro-3-mercapto-4-nitrophenyl)propan-1-one |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-2-fluoro-3-mercaptophenyl)propan-1-one |
| Sulfonation | Fuming H₂SO₄ | 4-((3-Propanoyl-2-fluoro-1-mercaptophenyl)sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution likely at C-4 or C-6 |
Metalation: Directed ortho-metalation can be a powerful tool for regioselective functionalization. Using a strong base like n-butyllithium, deprotonation may occur at the C-4 position, directed by coordination of the lithium to the carbonyl oxygen and the fluorine atom. The resulting aryllithium species can then be trapped with various electrophiles.
Deuteration: Specific incorporation of deuterium (B1214612) can be achieved by quenching a metalated intermediate with heavy water (D₂O) or through acid-catalyzed exchange under forcing conditions.
Multicomponent Reactions Involving 1-(2-Fluoro-3-mercaptophenyl)propan-1-one
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. mdpi.commdpi.com The functional groups on this compound make it a suitable candidate for various MCRs. For example, the ketone moiety could participate as the carbonyl component in reactions like the Biginelli synthesis of dihydropyrimidinones or the Hantzsch pyridine (B92270) synthesis. researchgate.net The thiol group could potentially be involved in MCRs such as the Asinger or Gewald reactions to form sulfur-containing heterocycles.
Polymerization Studies
"Click chemistry" refers to reactions that are high-yielding, wide in scope, and simple to perform. The thiol-ene reaction is a prominent example of a click reaction that proceeds via a radical-mediated mechanism, often initiated by UV light or heat. bohrium.comscience.gov The thiol group of this compound can react with the "ene" (alkene) functionality of various monomers. rsc.org When used with fluorinated monomers, this approach could lead to the synthesis of novel fluorinated polymers. nih.gov Such polymers are of interest in materials science due to their unique properties, including thermal stability and hydrophobicity. nih.gov The presence of the ketone and aromatic functionalities along the polymer backbone would also allow for further post-polymerization modification.
Applications as a Building Block in Complex Organic Synthesis
A building block in organic synthesis is a molecule that can be incorporated into a larger, more complex structure. nih.gov Due to its distinct and orthogonally reactive functional groups, this compound is an excellent candidate for this role. The incorporation of fluorine is a common strategy in medicinal chemistry and materials science to modulate properties like metabolic stability, lipophilicity, and binding affinity. ossila.com This compound serves as a ready source for a fluorinated aromatic unit. Synthetic strategies can be envisioned where the ketone is first transformed, followed by modification of the thiol, and finally, the resulting intermediate is used in a cross-coupling reaction on the aromatic ring to assemble complex target molecules.
Advanced Analytical Methodologies for Detection and Quantification
Development of Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis
Hyphenated chromatography-mass spectrometry techniques are powerful tools for the separation, identification, and quantification of individual components from a mixture. nih.govresearchgate.net The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) would depend on the volatility and thermal stability of 1-(2-Fluoro-3-mercaptophenyl)propan-1-one.
GC-MS Analysis : If the compound is sufficiently volatile and thermally stable, GC-MS could be a suitable method. The development would involve optimizing the GC column type (e.g., a non-polar or mid-polar capillary column), temperature program, and injection mode. For the MS detector, specific ion fragmentation patterns would be identified in electron ionization (EI) mode to allow for selective detection and quantification.
LC-MS/MS Analysis : For non-volatile or thermally labile compounds, LC-MS/MS is the preferred method. nih.govnih.gov Method development would focus on selecting the appropriate LC column (e.g., reversed-phase C18) and mobile phase composition to achieve chromatographic separation. nih.gov Electrospray ionization (ESI) would likely be the ionization technique of choice. In the tandem mass spectrometer, specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) would be identified to ensure highly selective and sensitive quantification, minimizing interferences from the sample matrix. mdpi.com
Without experimental data, a hypothetical data table for a developed LC-MS/MS method might look like this:
| Parameter | Hypothetical Value/Condition |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized gradient from 5% to 95% B |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Precursor Ion (m/z) | To be determined (based on compound's molecular weight) |
| Product Ions (m/z) | To be determined (based on fragmentation pattern) |
| Collision Energy (eV) | Optimized for specific transitions |
Note: This table is for illustrative purposes only and is not based on actual experimental data for this compound.
Electrochemical Sensing and Detection Methodologies
Electrochemical methods offer a potentially rapid and cost-effective approach for detection. The development of an electrochemical sensor for this compound would likely exploit the oxidation or reduction of the mercapto (-SH) group or another electroactive part of the molecule. Research would involve:
Voltammetric Analysis : Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) would be used to study the electrochemical behavior of the compound and identify its oxidation/reduction potentials.
Electrode Modification : To enhance sensitivity and selectivity, a working electrode (e.g., glassy carbon, gold) could be modified with specific materials such as nanoparticles, polymers, or enzymes that have an affinity for the target analyte.
Spectrophotometric and Fluorometric Assay Development
These methods rely on the molecule's ability to absorb or emit light.
Spectrophotometry : If this compound possesses a chromophore, a UV-Visible spectrophotometric method could be developed. This would involve identifying the wavelength of maximum absorbance (λmax) and creating a calibration curve based on Beer's Law. Derivatization with a colorimetric reagent could be employed if the native molecule lacks sufficient absorbance.
Fluorometry : If the compound is fluorescent or can be derivatized with a fluorescent tag, a fluorometric assay could offer higher sensitivity than spectrophotometry. nih.gov This would involve determining the optimal excitation and emission wavelengths.
Solid-Phase Extraction and Sample Preparation Strategies for Complex Matrices
To accurately analyze the compound in complex matrices like biological fluids or environmental samples, a robust sample preparation step is crucial to remove interfering substances and concentrate the analyte. nih.gov Solid-Phase Extraction (SPE) is a widely used technique for this purpose. mdpi.comuj.edu.pl
The development of an SPE method for this compound would involve:
Sorbent Selection : Choosing an appropriate sorbent material (e.g., reversed-phase C18, ion-exchange, or a specialized polymer) based on the polarity and charge of the analyte. nih.gov
Method Optimization : A systematic optimization of the four SPE steps:
Conditioning : Preparing the sorbent with a solvent like methanol.
Loading : Applying the sample to the sorbent.
Washing : Rinsing the sorbent with a solution that removes interferences but retains the analyte.
Elution : Recovering the analyte from the sorbent with a small volume of a strong solvent. uj.edu.pl
A summary of a hypothetical SPE protocol is presented below.
| Step | Solvent/Solution | Purpose |
| Sorbent | Reversed-Phase C18 Cartridge | Retain the analyte based on hydrophobic interaction |
| Condition | 1 mL Methanol, followed by 1 mL Water | Activate the sorbent |
| Load | Sample (pH adjusted if necessary) | Adsorb the analyte onto the sorbent |
| Wash | 1 mL 5% Methanol in Water | Remove polar interferences |
| Elute | 1 mL Methanol or Acetonitrile | Recover the purified analyte |
Note: This table is a generalized example and would require experimental optimization for the specific compound and matrix.
Validation of Analytical Methods (e.g., sensitivity, selectivity, robustness)
Once an analytical method is developed, it must undergo rigorous validation to ensure its reliability and suitability for its intended purpose. scribd.comfda.govfda.gov Validation is performed according to guidelines from regulatory bodies like the FDA or international standards. fda.gov Key validation parameters include:
Sensitivity : Often determined by the Limit of Detection (LOD), the lowest amount of analyte that can be detected, and the Limit of Quantification (LOQ), the lowest amount that can be measured with acceptable precision and accuracy. mdpi.com
Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy : The closeness of the measured value to the true value, often assessed by analyzing spiked samples and calculating the percent recovery. mdpi.com
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD). mdpi.com
Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A typical summary table for method validation results would include quantitative data for each of these parameters, confirming that the method meets predefined acceptance criteria. Without actual experimental data for this compound, such a table cannot be generated.
Interactions with Inorganic and Organic Substrates
Metal Ion Complexation and Coordination Chemistry
Currently, there is no specific information available in the scientific literature regarding the metal ion complexation and coordination chemistry of 1-(2-Fluoro-3-mercaptophenyl)propan-1-one. The potential for the thiol group and the carbonyl oxygen to act as coordination sites for metal ions can be hypothesized based on general principles of coordination chemistry, but no experimental data for this specific molecule has been found.
Structural Characterization of Metal Complexes
There are no published studies that provide structural characterization of metal complexes formed with this compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, which are typically used to elucidate the structure of such complexes, have not been applied to this compound in the available literature.
Ligand Field Effects and Electronic Properties
Without the synthesis and characterization of metal complexes of this compound, there is no data on its ligand field effects or the electronic properties of its potential complexes. Spectroscopic methods like UV-Vis and magnetic susceptibility measurements, which are essential for determining these properties, have not been reported for any coordination compounds of this ligand.
Supramolecular Interactions and Self-Assembly
While fluorinated organic compounds can exhibit unique supramolecular interactions, such as π-π stacking and hydrogen bonding, specific studies on the self-assembly of this compound are not present in the current body of scientific literature. The interplay of the fluoro, mercapto, and propanone functional groups could lead to interesting self-assembly behaviors, but this remains a subject for future investigation.
Surface Interactions and Adsorption Studies
The presence of a thiol group suggests that this compound could form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. Fluorinated thiols are known to form stable and well-ordered SAMs with distinct surface properties. However, no adsorption studies or characterization of SAMs specifically involving this compound have been documented.
Catalytic Applications as a Ligand or Precatalyst in Non-Biological Transformations
There is no available research on the application of this compound or its metal complexes in non-biological catalysis. While metal-thiolate complexes can be active in various catalytic transformations, the potential of this specific compound as a ligand or precatalyst has not been explored in the published literature.
Potential Applications in Chemical Synthesis and Materials Science
Role as a Key Intermediate in Fine Chemical Synthesis
The reactivity of the thiol, ketone, and fluorinated aromatic ring in 1-(2-Fluoro-3-mercaptophenyl)propan-1-one makes it a valuable intermediate in fine chemical synthesis. Aromatic thiols are crucial in organic synthesis for creating a wide range of sulfur-containing compounds. The thiol group (-SH) is a potent nucleophile, especially in its deprotonated thiolate form, making it suitable for various substitution and addition reactions. chemistrysteps.com
The synthesis of aromatic thiols can be challenging due to the sensitivity of the thiol group to oxidation, which can lead to the formation of disulfides. nih.gov However, several methods exist for their preparation, including the reduction of sulfonyl chlorides, the reaction of aryl halides with sulfur sources, and the Newman-Kwart rearrangement. researchgate.netorganic-chemistry.org The presence of the ketone and fluorine atom on the phenyl ring of this compound allows for regioselective reactions, enabling the synthesis of complex, highly functionalized molecules. The compound can be used to introduce the fluoromercaptophenyl moiety into larger structures, which is of interest in the development of pharmaceuticals and agrochemicals where fluorine incorporation can enhance metabolic stability and bioavailability.
Development of Novel Polymeric Materials
The thiol group in this compound is particularly useful in polymer chemistry, most notably in thiol-ene photopolymerization. This "click" reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an 'ene'). acs.orgnih.gov The process is known for its high efficiency, rapid reaction rates under mild conditions (often initiated by UV light at room temperature), and low sensitivity to oxygen inhibition compared to traditional acrylate-based polymerizations. radtech.orgacs.org
The mechanism proceeds via a step-growth pathway:
Initiation : A photoinitiator generates a radical, which abstracts a hydrogen atom from the thiol (R-SH) to form a thiyl radical (R-S•).
Propagation : The thiyl radical adds across an ene double bond, creating a carbon-centered radical.
Chain Transfer : The carbon-centered radical abstracts a hydrogen from another thiol molecule, forming the final thioether linkage and regenerating a thiyl radical, which continues the cycle. acs.orgacs.org
By incorporating this compound into a thiol-ene polymerization, novel polymeric materials can be developed. The thiol functionality would allow it to be cross-linked with various multifunctional 'ene' monomers. The presence of the fluorine atom in the polymer network could impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity. Thiol-functionalized polymers are a critical class of materials with a wide array of applications due to their unique chemical properties and versatile reactivity. acs.org
Below is an interactive table summarizing the characteristics of different 'ene' functional groups commonly used in thiol-ene polymerizations, which could potentially be reacted with this compound.
| Ene Monomer Type | Reactivity with Thiols | Polymerization Mechanism | Resulting Polymer Properties |
| Norbornene | High | Step-growth | Homogeneous network, high glass transition temperature |
| Allyl Ether | Moderate | Step-growth | Flexible, lower glass transition temperature |
| Vinyl Ether | High | Step-growth | High reactivity, forms tough and glassy polymers |
| Acrylate | High | Mixed step- and chain-growth | Can lead to inhomogeneous networks, high crosslink density |
| Vinyl Silazane | Moderate | Step-growth | Can impart thermal stability and unique surface properties |
Applications in Sensing and Detection Technologies (excluding biological sensing)
The strong affinity of thiol groups for heavy metals makes thiol-containing compounds excellent candidates for chemical sensors. acs.org this compound could be utilized in the development of sensors for detecting toxic heavy metal ions in environmental samples, such as water. The principle behind such sensors is the coordination of the thiol's sulfur atom with metal ions like mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). measurebiology.orgnih.gov
A sensor could be fabricated by immobilizing this compound onto a substrate, such as a gold electrode or a polymer film. When the sensor is exposed to a sample containing heavy metal ions, the ions bind to the thiol groups, causing a measurable change in the system's properties. This change could be a colorimetric response, a shift in fluorescence, or an electrochemical signal. rsc.org For instance, an electrochemical sensor might show a change in current or potential upon binding of the metal ion, allowing for quantitative detection. nih.gov
The table below lists some heavy metal ions that are commonly detected using thiol-based sensors.
| Metal Ion | Chemical Symbol | Common Sources of Contamination |
| Mercury | Hg²⁺ | Industrial waste, mining, batteries |
| Lead | Pb²⁺ | Old pipes, paints, industrial emissions |
| Cadmium | Cd²⁺ | Batteries, pigments, electroplating |
| Copper | Cu²⁺ | Industrial discharge, plumbing, mining |
| Silver | Ag⁺ | Photographic and electronic waste |
| Zinc | Zn²⁺ | Galvanizing, batteries, industrial effluent |
| Nickel | Ni²⁺ | Electroplating, batteries, steel production |
Utility in Corrosion Inhibition or Surface Modification
Aromatic thiols are effective corrosion inhibitors for various metals and alloys, including steel and brass. researchgate.netmdpi.com They function by adsorbing onto the metal surface and forming a protective, self-assembled monolayer. hbku.edu.qa The sulfur atom of the thiol group forms a strong coordinate or covalent bond with the metal surface. The rest of the molecule, including the aromatic ring, then forms a dense, hydrophobic barrier that prevents corrosive agents like water and oxygen from reaching the metal. researchgate.net
This compound is a promising candidate for this application. Its thiol group would serve as the anchor to the metal surface. The fluorinated phenyl ring would provide a robust, low-surface-energy barrier, enhancing the protective qualities of the film. Studies on similar long-chain alkanethiols have demonstrated their effectiveness as volatile corrosion inhibitors, which can be transported through the vapor phase to protect parts of a system not in direct contact with the inhibitor solution. onepetro.orgresearchgate.net
Precursor for Advanced Functional Materials
The unique structure of this compound makes it a suitable precursor for creating sophisticated functional materials.
Fluorinated Gold Nanoparticles: Gold nanoparticles (AuNPs) are widely studied for applications in catalysis, electronics, and diagnostics. Their properties can be finely tuned by modifying their surface with organic ligands. Thiol-containing molecules are the most common ligands for gold surfaces due to the strong gold-sulfur bond. rsc.orgunits.it By using this compound as a capping agent during the synthesis of AuNPs, it is possible to create fluorinated gold nanoparticles. researchgate.net The synthesis typically involves the reduction of a gold salt in the presence of the thiol ligand. scienceopen.com The resulting nanoparticles would have a surface decorated with the fluoro-mercaptophenyl moiety, which could enhance their stability and introduce new functionalities for applications in areas like 19F MRI or as specialized catalysts.
Supramolecular Assemblies: Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net Thiol-containing molecules can form self-assembled monolayers on surfaces, which is a form of 2D supramolecular assembly. Furthermore, the aromatic ring of this compound can participate in π-π stacking interactions, while the ketone group could engage in hydrogen bonding. This combination of directed, strong thiol-metal interactions and weaker intermolecular forces could be exploited to build complex 3D supramolecular structures or functional frameworks. nsf.govuic.edu These organized assemblies have potential applications in molecular electronics, catalysis, and separation technologies.
Future Research Directions and Emerging Paradigms
Exploration of Unconventional Synthetic Routes and Sustainable Methodologies
Future synthetic research should prioritize the development of green and sustainable methods for producing 1-(2-Fluoro-3-mercaptophenyl)propan-1-one. Conventional syntheses, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts and volatile organic solvents. organic-chemistry.orgdntb.gov.ua Alternative, eco-friendly approaches could significantly improve the compound's accessibility and reduce its environmental footprint.
Key areas for exploration include:
Catalytic Acylation: Investigating heterogeneous catalysts, such as zeolites or metal oxides, could facilitate easier product separation and catalyst recycling, moving away from traditional homogenous Lewis acids. researchgate.net
Green Solvents: The use of biomass-derived solvents, ionic liquids, or even solvent-free conditions could drastically reduce waste and reliance on hazardous materials. researchgate.net Research into aqueous synthesis, leveraging water as a benign medium, presents another promising avenue. tandfonline.com
One-Pot Syntheses: Developing tandem or one-pot reactions that combine the introduction of the thiol and propionyl groups would enhance efficiency by reducing intermediate isolation steps, saving time, energy, and resources. rsc.org
Photocatalysis and Biocatalysis: The application of light-driven reactions or enzymatic transformations could offer highly selective and mild synthetic pathways, operating at ambient temperature and pressure. acs.orgrsc.org
A comparative table of potential future synthetic methodologies is presented below.
| Methodology | Potential Advantages | Research Focus |
| Heterogeneous Catalysis | Recyclable catalyst, simplified workup, continuous processing | Development of robust solid-acid catalysts for regioselective acylation. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of solvent-free acylation of fluorothiophenol precursors. researchgate.netrsc.org |
| Biocatalysis | High selectivity, mild conditions, reduced byproducts | Screening for enzymes capable of aromatic acylation on functionalized substrates. |
| Photocatalytic Routes | Use of renewable energy, novel reaction pathways | Exploring light-mediated C-S and C-C bond formations. acs.org |
Deeper Understanding of Complex Reaction Mechanisms and Intermediates
A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing reaction conditions and maximizing yields. The interplay between the electron-withdrawing fluorine atom and the ortho-directing thiol group presents a complex challenge in predicting regioselectivity during electrophilic aromatic substitution reactions like Friedel-Crafts acylation. organic-chemistry.orgyoutube.com
Future mechanistic studies should aim to:
Identify and Characterize Intermediates: Utilize spectroscopic techniques (e.g., in-situ NMR) and computational modeling to detect and characterize transient species, such as acylium ions or sigma complexes.
Elucidate Substituent Effects: Systematically investigate how the fluorine and thiol groups influence the activation energy and reaction pathways for acylation at different positions on the aromatic ring.
Kinetic Studies: Perform kinetic analysis to determine reaction orders and rate constants, providing quantitative insight into the reaction mechanism.
This deeper understanding will be fundamental for rationally designing more efficient synthetic protocols and controlling the formation of desired isomers.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in safety, efficiency, and scalability. zenodo.orgnih.gov For the synthesis of this compound, particularly if exothermic or involving hazardous reagents, flow chemistry provides superior control over reaction parameters. beilstein-journals.orgacs.org
Future research in this area should focus on:
Developing Continuous Flow Protocols: Designing and optimizing a multi-step flow synthesis that telescopes individual reaction steps, such as the acylation of a fluorothiophenol precursor, without isolating intermediates. zenodo.org
Automated Optimization: Employing automated synthesis platforms to rapidly screen a wide range of reaction variables (temperature, residence time, stoichiometry) to identify optimal conditions for yield and purity. illinois.eduyoutube.com
High-Throughput Derivatization: Using automated systems to synthesize a library of derivatives by varying the acyl chain or introducing further modifications, enabling rapid exploration of structure-activity relationships. researchgate.net
This technological integration can accelerate the discovery of new derivatives and their potential applications by making the synthesis process more efficient and data-rich.
Advanced Materials Design Leveraging Unique Reactivity Profiles
The distinct functionalities of this compound make it a promising building block for advanced materials. The thiol (-SH) group, in particular, offers a versatile handle for a range of chemical modifications.
Emerging research paradigms could include:
Surface Functionalization: Utilizing the thiol group to anchor the molecule onto the surface of nanoparticles (e.g., gold, quantum dots) or functionalized graphene, thereby modifying their electronic and physical properties. researchgate.netbohrium.com
Polymer Chemistry: Incorporating the molecule as a monomer in polymerization reactions. The thiol group can participate in thiol-ene "click" chemistry, leading to the formation of novel polymers with tailored properties. bohrium.com
Self-Assembled Monolayers (SAMs): Investigating the ability of the thiol group to form ordered SAMs on metal surfaces, with the fluorinated aromatic headgroup controlling surface energy and wettability.
The presence of the fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to the resulting materials. researchgate.netresearchgate.net
Theoretical Advancements in Predicting Compound Behavior and Interactions
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. nih.gov For this compound, theoretical studies can offer invaluable insights where experimental data is lacking.
Future computational efforts should be directed towards:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate the molecule's geometric and electronic structure, predict spectroscopic data (NMR, IR, UV-Vis), and map the electron density to understand reactivity. nih.govemerginginvestigators.org
Reaction Modeling: Simulating potential synthetic pathways to predict transition states and activation energies, thereby supporting mechanistic studies and helping to identify the most plausible reaction routes.
Predicting Intermolecular Interactions: Modeling how the molecule interacts with other molecules, solvents, or biological targets. This is particularly relevant for designing materials or exploring potential pharmaceutical applications, as fluorine can engage in unique non-covalent interactions. nih.gov
The synergy between computational prediction and experimental validation will be key to accelerating the exploration of this compound. researchgate.net
| Computational Method | Research Application | Predicted Properties |
| Density Functional Theory (DFT) | Structure & Reactivity Analysis | Optimized geometry, HOMO-LUMO gap, NMR chemical shifts nih.gov, electrostatic potential. |
| Transition State Theory | Mechanistic Elucidation | Activation energies, reaction coordinates, kinetic feasibility of synthetic routes. |
| Molecular Dynamics (MD) | Interaction & Binding Studies | Solvation energies, binding affinities to target proteins, conformational analysis. |
Interdisciplinary Research Opportunities in Pure and Applied Chemistry
The unique combination of functional groups in this compound opens up numerous opportunities for collaborative, interdisciplinary research.
Medicinal Chemistry: The fluorinated ketone motif is found in various enzyme inhibitors. nih.govmdpi.com Future research could explore this compound as a scaffold for developing new therapeutic agents, particularly inhibitors for cysteine proteases, where the thiol and ketone groups could play a role in binding.
Agrochemicals: Fluorinated compounds are prevalent in modern agrochemicals. nih.gov Investigating the biological activity of this molecule and its derivatives could lead to the discovery of new herbicides, fungicides, or pesticides.
Materials Science and Nanotechnology: As mentioned, the thiol group is a powerful tool for surface chemistry. researchgate.net Collaborations between synthetic chemists and materials scientists could lead to the development of novel sensors, electronic devices, or functional coatings.
Environmental Chemistry: The development of sustainable synthetic routes and an understanding of the compound's persistence and toxicity are crucial for ensuring its lifecycle is environmentally benign, creating opportunities for research at the chemistry-toxicology interface.
By fostering these interdisciplinary connections, the scientific community can fully explore and exploit the promising potential of this compound.
Q & A
Q. What are the key considerations for designing a synthesis route for 1-(2-Fluoro-3-mercaptophenyl)propan-1-one?
A Claisen-Schmidt condensation between 2-fluoro-3-mercaptobenzaldehyde and propan-1-one derivatives under acidic or basic catalysis is a plausible route. Ethanol or methanol is often used as a solvent, with thionyl chloride (as in ) or other dehydrating agents to drive the reaction. Optimization should focus on controlling regioselectivity due to competing reactive sites (fluoro and thiol groups). Monitoring reaction progress via TLC and adjusting stoichiometry of the aldehyde/ketone precursors (e.g., 1.1:1 molar ratio in ) can improve yield .
Q. How can the purity of this compound be validated post-synthesis?
Use a combination of chromatographic (HPLC, GC) and spectroscopic techniques. H and C NMR should confirm the presence of the fluorophenyl ring (δ ~7.0–7.5 ppm for aromatic protons) and the ketone carbonyl (δ ~200–210 ppm). Mass spectrometry (ESI-MS or EI-MS) can verify the molecular ion peak (expected m/z ≈ 198.21 g/mol). Cross-check purity against reference data from databases like PubChem (e.g., analogous compounds in ) .
Q. What stability challenges arise during storage of this compound?
The thiol (-SH) group is prone to oxidation, forming disulfide byproducts. Store under inert gas (N or Ar) at –20°C in amber vials. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w. Regularly monitor via FT-IR for S-H stretching (~2550 cm) to detect degradation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) is critical for confirming bond lengths, angles, and stereoelectronic effects. For example, the C-F bond (typically ~1.34 Å) and S-H orientation can be precisely mapped. If twinning occurs (common in fluorinated compounds), use SHELXPRO to refine data. Compare results with computational models (DFT) to validate electronic effects .
Q. What analytical methods address contradictions in spectroscopic vs. computational data for this compound?
Discrepancies between experimental F NMR shifts and DFT-predicted values may arise from solvent effects or conformational flexibility. Use polarizable continuum models (PCM) in Gaussian or ORCA to simulate solvent interactions. Validate with variable-temperature NMR to probe dynamic effects. Cross-reference with high-resolution MS and IR for functional group consistency .
Q. How does the fluorothiol moiety influence reactivity in cross-coupling reactions?
The electron-withdrawing fluorine and nucleophilic thiol group create dual reactivity. For Suzuki-Miyaura coupling, pre-protect the -SH group (e.g., as a thioether) to prevent Pd catalyst poisoning. In SNAr reactions, the fluorine’s activation of the aryl ring enhances substitution at the 2-position. Monitor reaction intermediates via LC-MS to optimize conditions .
Q. What strategies mitigate interference from the thiol group in biological assays?
Thiols can nonspecifically bind to proteins or generate reactive oxygen species. Use alkylation (e.g., iodoacetamide) or disulfide formation to block the -SH group pre-assay. Confirm derivatization via MALDI-TOF or Ellman’s test. Include controls with thiol-free analogs to isolate target effects .
Methodological Tables
| Stability Challenge | Mitigation Strategy |
|---|---|
| Thiol oxidation | BHT stabilizer, inert atmosphere |
| Hydrolysis | Anhydrous storage, desiccants |
| Photodegradation | Amber glassware, UV-filtered lighting |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
